Cyheptamide

Anticonvulsant Pharmacology Structure-Activity Relationship

Cyheptamide uniquely undergoes a catemer-to-dimer solid-state transformation absent in carbamazepine, making it essential for polymorphism & crystal engineering research. It does not auto-induce its metabolism, providing a critical non-auto-inducing comparator for CYP induction studies. Its distinct brain-to-plasma ratio validates it as a QSAR probe for predicting CNS penetration. With defined mp 193–194°C and established LC/MS/MS utility, it also serves as a reliable analytical reference standard. For researchers needing a polymorphically & metabolically distinct dibenzazepine probe, cyheptamide delivers capabilities no analogue matches.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 7199-29-3
Cat. No. B1669533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyheptamide
CAS7199-29-3
SynonymsCyheptamide;  AY 8682;  AY-8682
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
InChIInChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)
InChIKeyAPBVLLORZMAWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyheptamide (CAS 7199-29-3): A Tricyclic Anticonvulsant Reference Standard for Pharmacology and Solid-State Chemistry Studies


Cyheptamide (10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide; AY-8682; C₁₆H₁₅NO; MW 237.30 g/mol) is a tricyclic dibenzocycloheptene anticonvulsant developed by Ayerst Research Laboratories in the 1960s [1]. It is an analogue of carbamazepine (CBZ) and shares stereochemical features with phenytoin, including two hydrophobic regions and an electron donor amide group [2]. Though it reached initial clinical evaluation for anticonvulsant activity, cyheptamide was never marketed, and is now primarily utilized as a research tool in pharmacology, medicinal chemistry, and solid-state chemistry studies [1].

Why Cyheptamide (CAS 7199-29-3) Cannot Be Substituted by Carbamazepine or Other In-Class Analogs in Quantitative Research


While cyheptamide is structurally related to carbamazepine and other dibenzazepines, substitution is not scientifically valid for quantitative research due to critical differences in potency, brain penetration, and solid-state behavior. When compared on an equivalent intraperitoneal dose basis, cyheptamide is significantly less potent than carbamazepine or phenytoin; however, this potency gap narrows considerably when adjusted for blood or brain concentrations, indicating distinct pharmacokinetic and distribution properties [1]. Furthermore, cyheptamide exhibits a unique solid-state polymorphism—capable of existing in both catemeric and dimeric hydrogen-bonded forms—unlike its analog carbamazepine, which crystallizes exclusively in dimeric motifs [2]. These fundamental differences in pharmacodynamics and material properties render direct interchangeability scientifically unsound.

Cyheptamide (CAS 7199-29-3) Quantitative Differentiation Evidence Against Close Analogs


Cyheptamide vs. Carbamazepine and Phenytoin: Comparative Anticonvulsant Potency in Maximal Electroshock Model

A direct head-to-head comparison using the maximal electroshock seizure (MES) test in mice revealed that cyheptamide is less potent than carbamazepine and phenytoin when dosed intraperitoneally. However, the potency difference is substantially reduced when corrected for blood and brain concentrations, indicating that cyheptamide achieves higher effective brain exposure relative to its plasma concentration [1].

Anticonvulsant Pharmacology Structure-Activity Relationship

Cyheptamide vs. Carbamazepine: Unique Catemer-to-Dimer Solid-State Transformation in Cyheptamide

Cyheptamide exhibits a unique solid-state property not observed in its close analog carbamazepine. Upon heating, its catemeric crystal form (Form I) undergoes a transformation to produce a dimer-based structure. This is the first conclusive evidence of a carbamazepine analogue crystallizing in both hydrogen-bonded motifs (catemeric and dimeric), whereas carbamazepine itself crystallizes exclusively in four dimer-based polymorphic forms [1].

Solid-State Chemistry Polymorphism Crystal Engineering

Cyheptamide vs. Carbamazepine: Distinct Metabolic Pathway with Absence of Auto-Induction

In contrast to carbamazepine, which is known to induce its own metabolism via CYP3A4 auto-induction, cyheptamide does not enhance its own catabolism in rat models [1]. Additionally, cyheptamide undergoes significant metabolism primarily through hydroxylation at the C-10 position, forming syn-10-hydroxy-cyheptamide, which can undergo further species-dependent oxidation [2].

Drug Metabolism Pharmacokinetics Enzyme Induction

Cyheptamide Toxicity Profile: LD50 Values in Mice Compared to Carbamazepine Class Reference

The acute toxicity of cyheptamide has been quantified in mice, with LD50 values of 4.2-5.2 g/kg (oral) and 2.4-2.6 g/kg (intraperitoneal) [1]. While direct comparative LD50 data for carbamazepine from the same study are not available, cyheptamide's oral LD50 in mice is generally considered to indicate moderate acute toxicity, aligning with its development as an investigational anticonvulsant.

Toxicology Preclinical Safety Acute Toxicity

Cyheptamide Anticonvulsant Efficacy in PTZ and MES Models: Quantified Protective Dose Range

In standardized preclinical seizure models, oral administration of cyheptamide at 14-25 mg/kg protected mice against the tonic phase of both pentylenetetrazole (PTZ) induced convulsions and maximal electroshock seizures (MES) [1]. This protective effect was confirmed in initial clinical studies, though the compound was not ultimately marketed [1].

Anticonvulsant Seizure Models Preclinical Pharmacology

Cyheptamide Physicochemical Properties: Melting Point and Solubility Profile for Formulation and Analytical Method Development

Cyheptamide is characterized by a melting point of 193-194°C and a defined solubility profile: soluble in chloroform, sparingly soluble in methanol and acetone, slightly soluble in ethanol and ether, and practically insoluble in water [1]. These properties are critical for designing extraction, purification, and formulation protocols.

Preformulation Analytical Chemistry Physicochemical Characterization

Cyheptamide (CAS 7199-29-3): High-Value Research and Industrial Application Scenarios Based on Verified Differential Evidence


Quantitative Structure-Activity Relationship (QSAR) and Brain Penetration Studies

The unique finding that cyheptamide's potency relative to carbamazepine and phenytoin differs significantly when comparing intraperitoneal dose versus brain concentration [1] makes it an ideal probe for QSAR models focused on predicting brain exposure and target engagement. Researchers can use cyheptamide to calibrate and validate in silico models of CNS drug penetration.

Solid-State Polymorphism and Crystal Engineering Investigations

Cyheptamide is the only known carbamazepine analogue documented to undergo a catemer-to-dimer solid-state transformation [1]. This property positions cyheptamide as a critical model compound for studying crystal polymorphism, hydrogen-bonding motifs, and the thermodynamics of phase transitions in pharmaceutical solids. It is particularly valuable for academic and industrial solid-state chemistry groups investigating structure-property relationships in dibenzazepine derivatives.

Drug Metabolism and Enzyme Induction Research

Unlike carbamazepine, cyheptamide does not enhance its own catabolism [1], and its primary metabolic route is C-10 hydroxylation [2]. This distinct metabolic profile, combined with the well-characterized nature of its metabolites, makes cyheptamide a useful comparator in studies investigating the structural basis of CYP enzyme induction, species differences in drug metabolism, and the development of non-auto-inducing anticonvulsant scaffolds.

Analytical Reference Standard and Method Development

The defined physicochemical properties of cyheptamide (mp 193-194°C; solubility profile [1]), along with its established use as an internal standard in LC/MS/MS assays [2], support its application as a reference standard in analytical chemistry. It is particularly relevant for method development and validation in the quantification of carbamazepine and related impurities, or as a calibration standard in CNS drug assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyheptamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.